molecular formula C21H22N2O2 B11346994 2-(2,3-dimethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide

2-(2,3-dimethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide

Cat. No.: B11346994
M. Wt: 334.4 g/mol
InChI Key: LIZXPXMSEYLZGQ-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a methylquinolinyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide typically involves the following steps:

    Formation of the Dimethylphenoxy Intermediate: The initial step involves the preparation of the 2,3-dimethylphenol intermediate. This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Quinoline Derivative Preparation: The next step involves the synthesis of the 2-methylquinoline derivative. This can be done through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step is the coupling of the dimethylphenoxy intermediate with the quinoline derivative. This can be achieved through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium hydride, alkyl halides, and dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-(2,3-dimethylphenoxy)-N-(2-methylquinolin-8-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    2-(2,3-dimethylphenoxy)-N-(2-methylquinolin-8-yl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.

Uniqueness

2-(2,3-dimethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propanamide backbone provides a balance between hydrophobic and hydrophilic characteristics, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide

InChI

InChI=1S/C21H22N2O2/c1-13-7-5-10-19(15(13)3)25-16(4)21(24)23-18-9-6-8-17-12-11-14(2)22-20(17)18/h5-12,16H,1-4H3,(H,23,24)

InChI Key

LIZXPXMSEYLZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC3=C2N=C(C=C3)C)C

Origin of Product

United States

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